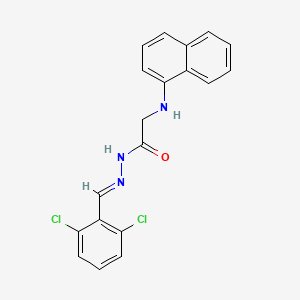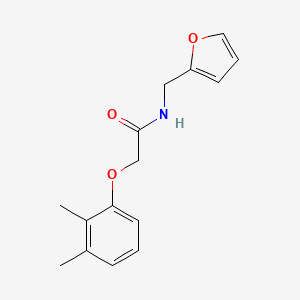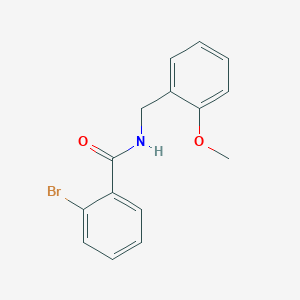![molecular formula C13H15F3N4 B5518244 N,N-dimethyl-1-{3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]phenyl}ethanamine](/img/structure/B5518244.png)
N,N-dimethyl-1-{3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]phenyl}ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of triazole derivatives, including N,N-dimethyl-1-{3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]phenyl}ethanamine, often involves Click Chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method is renowned for its efficiency, providing a straightforward route to 1,2,3-triazoles with excellent regioselectivity and yields under mild conditions. The synthesis can be tailored to incorporate various functional groups, allowing for the creation of a wide array of triazole derivatives with desired properties (Tiwari et al., 2023).
Molecular Structure Analysis
Triazole compounds, including the one , are characterized by their unique molecular structure, which includes a triazole ring - a five-membered heterocyclic compound containing three nitrogen atoms. This structure imparts significant stability and a distinct electronic configuration, influencing the compound's reactivity and interactions with biological molecules. The presence of a trifluoromethyl group further enhances these properties by increasing lipophilicity and potentially improving metabolic stability, making these molecules particularly interesting for drug development (Lei et al., 2023).
Chemical Reactions and Properties
Triazole derivatives engage in a variety of chemical reactions, reflecting their versatility as synthetic intermediates. They can act as nucleophiles or electrophiles in reactions, depending on the substituents attached to the triazole ring. The trifluoromethyl group in N,N-dimethyl-1-{3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]phenyl}ethanamine can significantly influence its chemical reactivity, offering pathways to further functionalize the molecule for various applications (Saini & Dwivedi, 2014).
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in different fields. The incorporation of a trifluoromethyl group often leads to an increase in lipophilicity, which can significantly affect the compound's solubility and distribution properties, essential for pharmaceutical applications. Understanding these properties is critical for designing compounds with optimal bioavailability and activity (Bakhotmah & Al-Otaibi, 2020).
Aplicaciones Científicas De Investigación
Tautomerism and Metal Complexation
Research into the tautomerism and metal complexation of related compounds, such as 2-acylmethyl-2-oxazolines, has shown potential in coordination chemistry and metal-mediated catalysis. These compounds exhibit interesting behavior in different states (solid, solution, and gas) and form complexes with metals, suggesting applications in material science and catalysis (Jones et al., 2013).
Synthesis and Characterization of Triazoles
The synthesis and characterization of new trisubstituted triazoles highlight their antioxidant activities. This suggests their potential use in developing compounds with antioxidant properties, which could have implications for pharmaceuticals and material sciences (Sancak et al., 2012).
Neurokinin-1 Receptor Antagonist
Research into neurokinin-1 receptor antagonists suitable for both intravenous and oral administration has explored compounds with significant solubility in water and efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
Antimicrobial Studies
Compounds related to the chemical structure have been synthesized and characterized, demonstrating significant antimicrobial activities. This underlines their potential application in developing new antimicrobial agents (Rajkumar et al., 2014).
Novel Psychoactive Substances
The identification of novel psychoactive substances (NPSs) in illicit products, including phenethylamine and piperazine derivatives, through analytical methods, suggests the importance of understanding the chemical properties of such compounds for regulatory and safety purposes (Uchiyama et al., 2015).
Mecanismo De Acción
The mechanism of action of “N,N-dimethyl-1-{3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]phenyl}ethanamine” is likely related to its trifluoromethyl group and 1,2,4-triazole ring. Trifluoromethyl-substituted 1,2,4-triazoles have found extensive applications in the field of pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry . For instance, some trifluoromethyl-1,2,4-triazole derivatives have been applied as anticonvulsant drugs, GlyT1 inhibitors, anti-HIV-1 reagents, and NKI-receptor ligands .
Direcciones Futuras
The future directions for “N,N-dimethyl-1-{3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]phenyl}ethanamine” and similar compounds could involve further study towards the toxicity risk assessment and structure-activity relationship of the pharmaceuticals containing trifluoromethyl-1,2,4-triazole cores . The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research .
Propiedades
IUPAC Name |
N,N-dimethyl-1-[3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]phenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N4/c1-8(20(2)3)9-5-4-6-10(7-9)11-17-12(19-18-11)13(14,15)16/h4-8H,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDRKRXMOHTSQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C2=NNC(=N2)C(F)(F)F)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(ethylsulfonyl)-N-[3-(1-pyrrolidinyl)butyl]-3-piperidinecarboxamide](/img/structure/B5518161.png)
![N'-[2-[(4-chlorobenzyl)oxy]-4-(diethylamino)benzylidene]-4-nitrobenzohydrazide](/img/structure/B5518165.png)

![N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5518172.png)

![3,6-dimethyl-N-{[2-(4-morpholinyl)-1,3-thiazol-4-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B5518182.png)

![(3aR*,7aS*)-2-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5518195.png)
![1-[2-(2,4-dichlorophenoxy)ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5518203.png)

![2,6-dichloro-N'-[3-(hydroxymethyl)-4-methoxybenzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5518231.png)
![4-hydroxy-N'-[(2-methoxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B5518239.png)

![2-[4-(ethylsulfonyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5518248.png)